molecular formula C17H19N3S2 B2476932 N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine CAS No. 478067-41-3

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine

Cat. No.: B2476932
CAS No.: 478067-41-3
M. Wt: 329.48
InChI Key: KMABGSGDCRBFEA-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine is a complex organic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienopyrimidine ring to its corresponding dihydro derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine stands out due to its unique benzylsulfanyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit cytochrome bd oxidase specifically makes it a valuable compound for further research in antimicrobial drug development.

Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABGSGDCRBFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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